8-Hydroxy Nevirapine 8-O-β-D-Glucuronide is a significant metabolite of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of Human Immunodeficiency Virus type 1 (HIV-1) infection. This compound is formed through the glucuronidation of 8-Hydroxy Nevirapine, which is a phase II metabolic reaction that enhances the compound's water solubility, facilitating its excretion from the body. The chemical formula for 8-Hydroxy Nevirapine 8-O-β-D-Glucuronide is CHNO with a molecular weight of approximately 461.42 g/mol.
8-Hydroxy Nevirapine 8-O-β-D-Glucuronide is primarily derived from Nevirapine, which is metabolized in the liver. The classification of this compound falls under pharmacologically active metabolites, specifically those involved in drug metabolism and pharmacokinetics. It is categorized as a glucuronide conjugate, which is a common form of drug metabolism that enhances solubility and excretion .
The synthesis of 8-Hydroxy Nevirapine 8-O-β-D-Glucuronide typically involves enzymatic or chemical glucuronidation processes. The enzymatic method utilizes UDP-glucuronosyltransferase enzymes in the presence of uridine diphosphate glucuronic acid (UDPGA) as the glucuronide donor. This method is preferred for its specificity and efficiency in producing the desired glucuronide conjugate.
In industrial settings, biotechnological methods may be employed using genetically engineered microorganisms that express the necessary glucuronosyltransferase enzymes. Alternatively, chemical synthesis methods can be scaled up to produce this compound in larger quantities.
The molecular structure of 8-Hydroxy Nevirapine 8-O-β-D-Glucuronide features a glucuronic acid moiety linked to the hydroxylated position of Nevirapine. The specific attachment at the 8-hydroxy position distinguishes it from other metabolites. The structural representation can be summarized as follows:
8-Hydroxy Nevirapine 8-O-β-D-Glucuronide primarily undergoes hydrolysis reactions, where the glucuronide moiety can be cleaved off to regenerate 8-Hydroxy Nevirapine. This hydrolysis can occur under acidic conditions (e.g., hydrochloric acid) or enzymatically via β-glucuronidase.
Other potential reactions include oxidation and reduction under specific conditions, although these are less common for this compound.
The major product formed from hydrolysis is 8-Hydroxy Nevirapine.
The mechanism of action for 8-Hydroxy Nevirapine 8-O-β-D-Glucuronide relates to its role as a metabolite of Nevirapine. While Nevirapine functions by binding to reverse transcriptase and inhibiting viral RNA transcription into DNA, its metabolite enhances solubility and facilitates excretion, thereby regulating the levels of active drug in the body . This regulation is crucial for maintaining therapeutic efficacy while minimizing toxicity.
Relevant data indicate that this compound's solubility profile significantly improves its pharmacokinetic properties compared to its parent compound .
8-Hydroxy Nevirapine 8-O-β-D-Glucuronide serves primarily in pharmacokinetic studies aimed at understanding the metabolism and excretion pathways of Nevirapine. It acts as a biomarker for monitoring drug metabolism and assessing the efficiency of glucuronidation pathways in patients undergoing antiretroviral therapy . Additionally, it assists researchers in evaluating drug interactions and individual variations in metabolism due to genetic polymorphisms affecting enzyme activity .
Nevirapine (NVP) belongs to the first generation of non-nucleoside reverse transcriptase inhibitors (NNRTIs), structurally classified as a dipyridodiazepinone. It binds allosterically to HIV-1 reverse transcriptase (RT) at a hydrophobic pocket distal to the catalytic site, inducing conformational changes that disrupt the enzyme’s polymerase function. This inhibition prevents the conversion of viral RNA into DNA, a critical step in HIV-1 replication [1] [3]. Nevirapine’s specificity for HIV-1 RT is notable, as it lacks activity against HIV-2 due to structural differences in the NNRTI-binding pocket [2] [7]. Its low genetic barrier to resistance—where single mutations like K103N or Y181C cause significant efficacy loss—underscores the need for combination antiretroviral therapy (cART) [1] [6]. Despite newer NNRTIs, nevirapine remains clinically relevant in resource-limited settings due to its cost-effectiveness and inclusion in WHO-recommended regimens [3] [9].
Table 1: Key Characteristics of Nevirapine as an NNRTI
Property | Detail |
---|---|
Target Enzyme | HIV-1 reverse transcriptase |
Binding Site | Allosteric NNRTI pocket (residues L100, V106, Y181, Y188, G190) |
Mechanism | Non-competitive inhibition via conformational disruption |
Resistance Barrier | Low (single-point mutations suffice) |
Clinical Status | First-line therapy in WHO guidelines for specific populations |
Nevirapine undergoes extensive hepatic metabolism via cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2B6. Phase I metabolism involves hydroxylation at eight positions on the dipyridodiazepinone core (2-, 3-, 4-, 5-, 7-, 8-, 12-), yielding over 10 oxidative metabolites. Among these, 12-hydroxynevirapine (12-OH-NVP) predominates, catalyzed mainly by CYP3A4, while 2- and 3-hydroxynevirapine are minor metabolites linked to CYP2B6 and CYP3A4 activity [1] [3] [5]. Phase II metabolism conjugates these hydroxylated metabolites with glucuronic acid, forming O-glucuronides that enhance aqueous solubility for renal excretion. Uridine diphosphate-glucuronosyltransferases (UGTs), notably UGT1A1, UGT1A3, and UGT2B7, mediate this step [4] [8]. In humans, ~81.3% of a radiolabeled dose is excreted renally, with Phase II glucuronides constituting >75% of urinary metabolites. Only 2.7% of unchanged nevirapine appears in urine, highlighting the significance of biotransformation [5].
Table 2: Major Metabolic Pathways of Nevirapine
Phase | Reaction | Primary Enzymes | Key Metabolites | Excretion Route |
---|---|---|---|---|
Phase I | Hydroxylation (8 sites) | CYP3A4, CYP2B6 | 2-, 3-, 8-, 12-hydroxynevirapine | Hepatic/Renal |
Phase II | Glucuronidation | UGT1A1, UGT1A3, UGT2B7 | Hydroxynevirapine glucuronides (e.g., 8-O-β-D-glucuronide) | Renal (81.3% of dose) |
8-Hydroxy nevirapine (8-OH-NVP) is a quantitatively minor Phase I metabolite, formed through CYP-mediated oxidation at the C8 position of nevirapine’s pyridine ring. While 12-OH-NVP represents the major hydroxylation pathway, 8-OH-NVP constitutes <5% of urinary metabolites in human studies [5]. Its subsequent conjugation with glucuronic acid yields 8-hydroxy nevirapine 8-O-β-D-glucuronide (8-OH-NVP-Gluc), a water-soluble derivative that facilitates renal clearance. This glucuronide is one of several nevirapine glucuronidated metabolites identified in urine using LC/MS/MS, alongside the 2-, 3-, and 12-hydroxy glucuronides [5] [8]. Structurally, glucuronidation occurs at the 8-hydroxy group via a β-glycosidic bond, increasing molecular weight by 176 Da and introducing acidic carboxylate functionality. This modification is critical for detoxification, as it prevents further oxidation of 8-OH-NVP into electrophilic quinone intermediates implicated in nevirapine’s idiosyncratic toxicity [3] [5]. Though not a dominant metabolite, 8-OH-NVP-Gluc exemplifies the metabolic redundancy in nevirapine detoxification, where multiple hydroxylation pathways converge toward glucuronidation to ensure efficient elimination.
Table 3: Characteristics of 8-Hydroxy Nevirapine 8-O-β-D-Glucuronide
Property | Detail |
---|---|
Precursor Metabolite | 8-Hydroxynevirapine (CYP-oxidized derivative) |
Conjugation Site | O-glucuronidation at C8 hydroxyl group |
Molecular Weight Shift | +176 Da (vs. 8-OH-NVP) |
Enzymes Involved | UGT isoforms (e.g., UGT1A1, UGT2B7) |
Functional Role | Detoxification via enhanced hydrophilicity and renal excretion |
Quantitative Significance | Minor urinary metabolite (<5% of total) |
The systemic clearance of nevirapine is thus a balance between Phase I bioactivation (which can generate reactive intermediates) and Phase II detoxification. Glucuronides like 8-OH-NVP-Gluc mitigate hepatotoxic risks by shunting metabolites toward benign elimination [3] [5] [8]. This underscores the metabolite’s role as a safeguard in nevirapine’s metabolic landscape.
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 4261-17-0
CAS No.: 117960-49-3